molecular formula C7H7IOS B8302815 2-Iodo-5-methoxy-benzenethiol

2-Iodo-5-methoxy-benzenethiol

Cat. No.: B8302815
M. Wt: 266.10 g/mol
InChI Key: HHRPQRWGBCLVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-5-methoxy-benzenethiol (C₇H₇IOS) is a substituted benzene derivative featuring a thiol (-SH) group at position 1, an iodine atom at position 2, and a methoxy (-OCH₃) group at position 3. This compound belongs to the family of aromatic thiols, which are characterized by their high reactivity due to the nucleophilic thiol group.

Properties

Molecular Formula

C7H7IOS

Molecular Weight

266.10 g/mol

IUPAC Name

2-iodo-5-methoxybenzenethiol

InChI

InChI=1S/C7H7IOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,1H3

InChI Key

HHRPQRWGBCLVSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)I)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-Iodo-5-methoxy-benzenethiol and related compounds:

Compound Name Molecular Formula Substituents (Positions) Functional Groups Purity/Availability Key Applications/Properties
This compound C₇H₇IOS Iodo (2), Methoxy (5), Thiol (1) Thiol, Ether, Halide Not reported Hypothesized: Ligand synthesis, pharmaceuticals
5-Iodo-2-methoxybenzaldehyde C₈H₇IO₂ Iodo (5), Methoxy (2) Aldehyde, Ether, Halide 95% Intermediate in organic synthesis
5-Methoxy-2-mercaptobenzimidazole C₈H₈N₂OS Methoxy (5), Thiol (2) Thiol, Ether, Imidazole Not reported Antioxidant, corrosion inhibition
5-Iodo-2-methyl benzoic acid C₈H₇IO₂ Iodo (5), Methyl (2) Carboxylic acid, Halide Not reported Pharmaceutical intermediates

Reactivity and Stability

  • Thiol Group Reactivity : The thiol group in this compound is expected to exhibit higher nucleophilicity compared to the aldehyde group in 5-Iodo-2-methoxybenzaldehyde . However, steric hindrance from the iodine atom may reduce its accessibility in reactions.
  • Electron Effects : The electron-withdrawing iodine atom at position 2 may deactivate the benzene ring toward electrophilic substitution, contrasting with 5-Iodo-2-methyl benzoic acid, where the methyl group is electron-donating .
  • Acidity : The thiol group’s acidity (pKa ~6–8) is higher than that of carboxylic acids (pKa ~4–5) in compounds like 5-Iodo-2-methyl benzoic acid, making it more reactive in deprotonation-driven reactions .

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